molecular formula C10H16N2OS B1518542 2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide CAS No. 1218578-99-4

2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide

Cat. No.: B1518542
CAS No.: 1218578-99-4
M. Wt: 212.31 g/mol
InChI Key: ICBPNXNIIVHBPZ-UHFFFAOYSA-N
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Description

“2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide” is a chemical compound with the CAS Number: 1218578-99-4 . It has a molecular weight of 212.32 . The compound is also known as A-366.


Molecular Structure Analysis

The IUPAC name of the compound is 2-amino-N-[1-(2-thienyl)ethyl]butanamide . The InChI code is 1S/C10H16N2OS/c1-3-8(11)10(13)12-7(2)9-5-4-6-14-9/h4-8H,3,11H2,1-2H3, (H,12,13) .


Physical and Chemical Properties Analysis

The compound is an oil at room temperature .

Scientific Research Applications

Antimitotic Agents and Biological Activity

Studies have demonstrated the significance of chiral isomers in biological systems, where different isomers of a compound can exhibit varying levels of potency. For instance, research on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate highlighted the importance of stereochemistry in the biological activity of compounds. The S- and R-isomers were found to be active in several biological systems, with the S-isomer being more potent than the R-isomer, emphasizing the role of stereochemistry in therapeutic applications (C. Temple, G. Rener, 1992).

Polymerization and Optical Functionalities

Research into the polymerization of isocyanates with optical functionalities has led to the synthesis of polyisocyanates with significant optical activity. These compounds have applications in materials science, especially in the development of photoelectronic devices. The study demonstrates the ability to create polymers with tailored optical properties for specific applications (Yeong-Deuk Shin, Jun-Hwan Ahn, Jae‐Suk Lee, 2001).

Antibacterial Activity and Synthesis of Azole Derivatives

The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives has shown good antibacterial activity against various strains. This underscores the potential of such compounds in developing new antibacterial agents, indicating a broad application in medicinal chemistry for combating microbial resistance (I. Tumosienė, I. Jonuškienė, K. Kantminienė, Z. Beresnevičius, 2012).

Antimicrobial Activity of 2-Aminothiophene Derivatives

The chemistry of 2-aminothiophenes is explored for its extensive biological activities, including antimicrobial, antifungal, and antitumor properties. The study on the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives reveals their significant antibacterial activity, highlighting the importance of 2-aminothiophene derivatives in pharmaceutical research (K. C. Prasad et al., 2017).

Properties

IUPAC Name

2-amino-N-(1-thiophen-2-ylethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-3-8(11)10(13)12-7(2)9-5-4-6-14-9/h4-8H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBPNXNIIVHBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218578-99-4
Record name 2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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